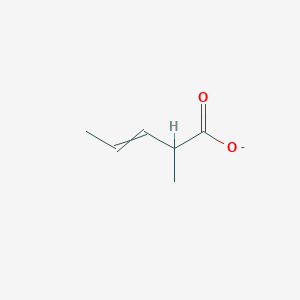

2-Methyl-3-pentenoate

説明

Structure

2D Structure

3D Structure

特性

分子式 |

C6H9O2- |

|---|---|

分子量 |

113.13 g/mol |

IUPAC名 |

2-methylpent-3-enoate |

InChI |

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/p-1 |

InChIキー |

NFRJJFMXYKSRPK-UHFFFAOYSA-M |

正規SMILES |

CC=CC(C)C(=O)[O-] |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 2 Methyl 3 Pentenoate and Its Esters

Halogenation-Grignard Reagent Approaches for Pentenoic Acid Derivatives

A significant pathway to 2-methyl-3-pentenoic acid involves a multi-step process beginning with the commercially available diene, piperylene. This approach leverages the formation of a highly reactive Grignard reagent, which is then carboxylated to yield the desired carboxylic acid backbone.

Controlled Halogenation of 1,3-Pentadiene (B166810) (Piperylene)

The synthesis initiates with the controlled addition of a hydrogen halide to 1,3-pentadiene, also known as piperylene. google.com This electrophilic addition reaction is carefully managed to favor the formation of the desired haloalkene intermediate.

Key Reaction Parameters:

Reactants: 1,3-Pentadiene (piperylene) and a hydrogen halide (hydrogen chloride or hydrogen bromide). google.com

Temperature: The reaction is conducted at low temperatures, typically ranging from -20°C to +30°C, with a preferred range of 0°C to 10°C to control the addition and minimize side reactions. google.com

Product: The primary product is a 2-halo-3-pentene, which serves as the precursor for the Grignard reagent. google.com

The purity of the starting piperylene can vary, with purities of 90% or even 50% being usable for this step. google.com

Formation and Reactivity of 2-Halo-3-pentene Grignard Reagents

The 2-halo-3-pentene synthesized in the previous step is converted into a potent nucleophile through the formation of a Grignard reagent. google.com This is a classic organometallic reaction where an organohalide reacts with magnesium metal. wikipedia.orglibretexts.orgchemguide.co.uk

Grignard Reagent Formation:

Reactants: 2-halo-3-pentene and magnesium turnings. google.comchemguide.co.uk

Solvent: The reaction is performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). google.comwikipedia.org It is critical that all reagents and equipment are perfectly dry, as Grignard reagents readily react with water. libretexts.orgchemguide.co.uk

Conditions: The mixture is typically warmed to initiate the reaction, which is exothermic. libretexts.orggoogle.com

The resulting Grignard reagent, with the general formula R-Mg-X, possesses a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic. wikipedia.orgmasterorganicchemistry.com This high reactivity is harnessed in the subsequent carboxylation step.

Carboxylation and Subsequent Hydrolysis Procedures

The final step in forming the carboxylic acid is the reaction of the Grignard reagent with carbon dioxide. chemguide.co.uklibretexts.org This reaction effectively adds a carboxyl group to the organic framework, increasing the carbon chain by one. ntu.edu.sgyoutube.com

The process occurs in two distinct stages:

Carboxylation: Dry carbon dioxide gas is bubbled through the solution of the 2-halo-3-pentene Grignard reagent. chemguide.co.uklibretexts.org The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO2, forming a magnesium carboxylate salt. libretexts.orgntu.edu.sg

Hydrolysis: The intermediate salt is then hydrolyzed by adding a dilute aqueous acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). chemguide.co.uklibretexts.org This step protonates the carboxylate, yielding the final 2-methyl-3-pentenoic acid. libretexts.org

This halogenation-Grignard-carboxylation sequence provides a versatile method for synthesizing carboxylic acids from alkyl halides. libretexts.org However, this specific application results in a mixture of cis and trans isomers of 2-methyl-3-pentenoic acid.

Esterification Processes for Alkyl 2-Methyl-3-pentenoates

Once 2-methyl-3-pentenoic acid is synthesized, it can be converted to its corresponding esters. These esters are valuable in various industries. The primary method for this conversion is acid-catalyzed esterification, where reaction conditions can influence the final isomeric composition.

Acid-Catalyzed Esterification Protocols

Acid-catalyzed esterification, often referred to as Fischer esterification, is a standard method for converting carboxylic acids and alcohols into esters. researchgate.net The reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst.

General Protocol:

Reactants: 2-methyl-3-pentenoic acid and an alcohol (e.g., ethanol (B145695), methanol). google.com

Catalyst: A strong acid such as p-toluenesulfonic acid or sulfuric acid is commonly used. google.com

Conditions: The reaction mixture is typically heated to reflux in a solvent like cyclohexane. google.com To drive the equilibrium towards the product, the water formed during the reaction is continuously removed, often through azeotropic distillation using a Dean-Stark apparatus. google.com

After the reaction is complete, the mixture is washed with a basic solution to remove the acid catalyst and any unreacted carboxylic acid, followed by washing with water until neutral. The final ester is then purified by distillation. google.com

Temperature-Dependent Isomer Ratio Control in Ester Synthesis

A critical aspect of the synthesis of alkyl 2-methyl-3-pentenoates is controlling the ratio of cis (Z) and trans (E) isomers. The reaction temperature during synthesis has been identified as a key factor influencing this ratio.

Research findings indicate that while the rate of the esterification reaction is inversely proportional to the temperature, excessively high temperatures can lead to the isomerization of the product. google.com One described process for producing alkyl 2-methyl-3-pentenoates results in a mixture with a cis-to-trans isomer ratio of approximately 60:40. google.com In contrast, specialized esterification methods have been reported to achieve a much higher degree of stereoselectivity. For instance, Bedoukian Research reports the synthesis of ethyl 2-methyl-3-pentenoate with a purity of 99% (sum of isomers) and a highly favorable cis:trans isomer ratio of 98.5%:1.5%.

| Synthetic Parameter | Observation | Source |

| Synthesis Method | Halogenation-Grignard approach | google.com |

| Initial Isomer Mix | Produces a mixture of cis and trans isomers. | |

| Esterification Temperature | High temperatures can lead to product isomerization. | google.com |

| Achieved Isomer Ratio | A process yielding a ~60:40 cis:trans mixture has been developed. | google.com |

| Optimized Isomer Ratio | A cis:trans ratio of 98.5%:1.5% has been achieved via esterification. |

This demonstrates that while the initial Grignard-based synthesis of the acid may not be highly stereoselective, subsequent esterification and purification steps can be optimized to isolate or produce a desired isomer in high purity.

Catalytic Hydrogenation Routes Utilizing Dienoyl Intermediates

The synthesis of this compound and its corresponding esters can be effectively achieved through the catalytic hydrogenation of dienoyl intermediates. This approach offers a pathway to selectively reduce a carbon-carbon double bond while preserving the desired ester functionality.

A key precursor for this hydrogenation route is alkyl-2-methyl-3,4-pentadienoate. google.com This starting material can be synthesized by reacting a 1,1,1-trialkoxy propane (B168953) with 2-propynol-1 in the presence of a propionic acid catalyst. google.com The reaction is typically carried out at temperatures ranging from 120°C to 180°C, with a preferred range of 145°C to 150°C. google.com The resulting alkyl-2-methyl-3,4-pentadienoate is then subjected to a hydrogenation reaction to yield a mixture of products, including the desired alkyl-2-methyl-cis-3-pentenoate, as well as alkyl-2-methyl-4-pentenoate and alkyl-2-methyl pentanoate. google.com The mixtures produced through this process contain at least 60% of the target alkyl-2-methyl-cis-3-pentenoate. google.com

The selective hydrogenation of the alkyl-2-methyl-3,4-pentadienoate precursor is facilitated by specific catalysts. Commonly employed catalysts for this transformation include Raney nickel, palladium on carbon (Pd/C), and the Lindlar catalyst (palladium on calcium carbonate). google.com Raney nickel, a fine-grained solid composed mostly of nickel, is a versatile and active catalyst for many hydrogenation reactions, often usable at room temperature. wikipedia.org Palladium-based catalysts are also highly effective. sci-hub.se The percentage of palladium in these supported catalysts typically ranges from about 2% to 7%, with 5% being a common concentration. google.com The choice of catalyst can influence the selectivity of the hydrogenation, with the Lindlar catalyst being particularly known for its ability to selectively reduce alkynes to cis-alkenes.

The distribution of products in the hydrogenation reaction is significantly influenced by both the catalyst loading and the operating conditions. The reaction time can vary from 2 to 50 hours, with a preferred range of 3 to 4 hours when the reaction is conducted at 150°C - 160°C. google.com The temperature at which the leaching process to prepare Raney nickel is conducted also affects the catalyst's properties, with higher temperatures generally leading to a decrease in surface area. wikipedia.org For palladium catalysts, the concentration of the metal on the support is a key parameter, with a 5% loading often being optimal. google.com The reaction can be carried out at pressures of 45 p.s.i. or lower, making it amenable to standard laboratory glass apparatus. sci-hub.se By carefully controlling these parameters, the yield of the desired this compound can be maximized.

Table 1: Hydrogenation of Alkyl-2-methyl-3,4-pentadienoate

| Parameter | Condition | Result | Reference |

|---|---|---|---|

| Precursor | Alkyl-2-methyl-3,4-pentadienoate | - | google.com |

| Catalysts | Raney Nickel, Pd/C, Lindlar Catalyst | Mixture including alkyl-2-methyl-cis-3-pentenoate | google.com |

| Palladium Loading | 2% - 7% (5% preferred) | - | google.com |

| Reaction Temperature | 150°C - 160°C | - | google.com |

| Reaction Time | 2 - 50 hours (3-4 hours preferred at 150-160°C) | At least 60% alkyl-2-methyl-cis-3-pentenoate | google.com |

Transition Metal-Catalyzed Carbonylation Strategies

Transition metal-catalyzed carbonylation reactions provide an alternative and powerful approach for the synthesis of this compound and its derivatives. These methods involve the introduction of a carbonyl group (CO) into an organic molecule, facilitated by a metal catalyst.

Palladium-catalyzed carbonylation reactions are well-established for the formation of carbon-carbon bonds. liv.ac.uk In the context of this compound synthesis, olefins such as piperylene (1,3-pentadiene) can serve as suitable starting materials. The general mechanism involves the coordination of the olefin to a palladium(II) center, followed by the insertion of carbon monoxide into a palladium-carbon bond to form a palladium acyl intermediate. liv.ac.uk Subsequent reaction with an alcohol would then yield the desired ester product. While the direct carbonylation of piperylene to this compound is a plausible synthetic route, specific examples and detailed conditions for this particular transformation are not extensively documented in the provided search results. However, the principles of palladium-catalyzed carbonylation of olefins strongly support its feasibility. liv.ac.ukunical.it

Cobalt-catalyzed hydromethoxycarbonylation offers another viable pathway. The pyridine-modified cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene (B125203) to methyl-3-pentenoate provides a well-studied precedent. capes.gov.br This reaction begins with the disproportionation of dicobalt octacarbonyl (Co₂(CO)₈) to form a cobaltate complex, which then generates the active catalyst, hydridocobalt tetracarbonyl (HCo(CO)₄). capes.gov.br This active species adds to the diene, leading to an intermediate that undergoes CO insertion. capes.gov.br The presence of pyridine (B92270) accelerates the conversion of this intermediate to the final methyl-3-pentenoate product. capes.gov.br This methodology could foreseeably be adapted for substituted dienes to produce a range of pentenoate derivatives.

Table 2: Transition Metal-Catalyzed Carbonylation Approaches

| Strategy | Catalyst System | Substrate Example | Key Intermediate | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Carbonylation | Palladium(II) complexes | Piperylene | Palladium acyl complex | liv.ac.uk |

| Cobalt-Catalyzed Hydromethoxycarbonylation | Pyridine-modified Co₂(CO)₈ | 1,3-Butadiene | Hydridocobalt tetracarbonyl | capes.gov.br |

Organometallic and Phosphonate-Based Syntheses

The Wittig reaction stands as a cornerstone in organic synthesis for the formation of alkenes from aldehydes or ketones and phosphonium (B103445) ylides, commonly referred to as Wittig reagents. libretexts.org This reaction's versatility and stereoselective capabilities have made it a subject of continuous research and modification. berkeley.edu The synthesis of this compound, an unsaturated ester, can be strategically approached using modified Wittig procedures to control the geometry of the resulting double bond.

The classical Wittig reaction involves the reaction of an aldehyde or ketone with a triphenyl phosphonium ylide. The stereochemical outcome is largely dependent on the nature of the substituents on the ylide. libretexts.orgorganic-chemistry.org Unstabilized ylides, typically bearing alkyl or hydrogen groups, tend to yield Z-alkenes, while stabilized ylides, which have electron-withdrawing groups like esters, predominantly form E-alkenes. berkeley.eduorganic-chemistry.org

A significant advancement in controlling the stereoselectivity of the Wittig reaction is the Schlosser modification. This procedure allows for the preferential formation of E-alkenes even with unstabilized ylides. libretexts.org The modification involves the use of phenyllithium (B1222949) at low temperatures to convert the initially formed erythro betaine (B1666868) intermediate to the more stable threo betaine, which then proceeds to the E-alkene. libretexts.org

The Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, employs phosphonate-stabilized carbanions instead of phosphonium ylides. berkeley.edu These phosphonate (B1237965) reagents are more nucleophilic than their phosphonium counterparts and offer the distinct advantage of producing predominantly E-alkenes. berkeley.edu Furthermore, the dialkylphosphate byproducts of the HWE reaction are water-soluble, simplifying their removal from the reaction mixture compared to the triphenylphosphine (B44618) oxide generated in the traditional Wittig reaction. berkeley.edu

The general synthesis of a Wittig reagent begins with the quaternization of triphenylphosphine with an alkyl halide to form a phosphonium salt. libretexts.orgmasterorganicchemistry.com This salt is then deprotonated by a strong base, such as n-butyllithium, to generate the reactive ylide. libretexts.orgmasterorganicchemistry.com

| Reagent Type | Typical Substituent (R) | Predominant Alkene Isomer | Key Features |

| Unstabilized Ylide | Alkyl, Hydrogen | Z-alkene | Favors kinetic control. harvard.edu |

| Stabilized Ylide | Ester, Ketone | E-alkene | Ylide is stabilized by electron-withdrawing groups. organic-chemistry.org |

| HWE Reagent | Phosphonate ester | E-alkene | More nucleophilic; water-soluble byproduct. berkeley.edu |

| Schlosser Modification | Unstabilized Ylide | E-alkene | Uses phenyllithium to isomerize the betaine intermediate. libretexts.org |

This table summarizes the different types of Wittig and related reagents and their impact on the stereochemical outcome of the olefination reaction.

The sol-gel method is a versatile technique for synthesizing metal oxides and ceramics from chemical precursors. gelest.com The process fundamentally involves the hydrolysis and condensation of metal alkoxides to form a sol, which then undergoes further polymerization and cross-linking to create a gel matrix. gelest.comnih.gov This method offers the advantage of producing materials with a high degree of structural and compositional homogeneity at low temperatures. nih.gov

While not a direct synthesis of this compound itself, the principles of metal-alkoxide chemistry are relevant in the context of creating catalytic materials that could be employed in the synthesis or transformation of such esters. The sol-gel process typically involves three main steps:

Hydrolysis: Metal alkoxides react with water to form reactive monomers. gelest.com

Condensation (Sol Formation): These monomers undergo polycondensation to form oligomeric structures in a colloidal suspension (sol). gelest.com

Gelation: Continued hydrolysis and polymerization lead to a three-dimensional network, resulting in a significant increase in viscosity and the formation of a gel. gelest.com

The reactivity and properties of the final material can be tailored by controlling the synthesis conditions and the choice of metal alkoxide precursors. nih.gov While many metal alkoxides are commercially available, some can be expensive or highly sensitive to moisture. researchgate.net

Heterometallic alkoxides, which contain two or more different metal atoms, are valuable precursors for producing ultrapure multicomponent oxides. gelest.com These can be synthesized through various condensation reactions or by direct reaction of different homometallic alkoxides. gelest.com The use of such precursors in sol-gel processes ensures a uniform distribution of the different metals at a molecular level, which is crucial for catalytic applications. gelest.com

| Step | Description | Key Chemical Transformation |

| 1. Hydrolysis | Reaction of metal alkoxide with water. | M(OR)n + H₂O → M(OR)n-1(OH) + ROH |

| 2. Condensation | Formation of metal-oxo-metal bridges. | 2 M(OR)n-1(OH) → (RO)n-1M-O-M(OR)n-1 + H₂O |

| 3. Gelation | Formation of a continuous 3D network. | Further condensation and cross-linking. |

This table outlines the fundamental reaction steps in a typical sol-gel process involving metal alkoxides.

Synthesis of Hydroxymethylated and Substituted this compound Analogues

The synthesis of analogues of this compound, such as those with hydroxymethyl groups or other substitutions, can be achieved through various synthetic strategies, often building upon established olefination methodologies.

One approach to introduce a hydroxymethyl group involves trapping the ylide intermediate in a modified Wittig reaction with formaldehyde. harvard.edu This provides a stereospecific route to Z-trisubstituted alcohols, where the hydroxymethyl group is part of the newly formed carbon-carbon double bond. harvard.edu

The introduction of a methyl group at specific positions can be a powerful strategy in medicinal chemistry to optimize the biological activity of a molecule. mdpi.com For instance, the synthesis of 3-methylated analogs of bioactive isoindolinones has been accomplished through a cascade reaction of 2-acetylbenzonitrile (B2691112) with dimethylmalonate, promoted by potassium carbonate. mdpi.com This highlights how strategic methylation can be achieved in heterocyclic systems, a principle that could be adapted for the synthesis of substituted this compound analogues.

Stereochemical Control and Isomerization Dynamics

Regioselectivity and Stereoselectivity in Synthesis

The synthesis of 2-methyl-3-pentenoate requires precise control over both the position of the carbon-carbon double bond (regioselectivity) and the spatial orientation of the substituents around it (stereoselectivity), leading to either the (E) or (Z) isomer.

Several synthetic strategies have been developed to produce alkyl-2-methyl-3-pentenoates. One patented process begins with the reaction of 1,3-pentadiene (B166810) (piperylene) with hydrogen chloride or hydrogen bromide to form a 2-halo-3-pentene intermediate. This intermediate is then converted into a mixture of cis- (Z) and trans- (E) isomers of the target ester. colab.wsgoogle.com For instance, one method yields a mixture with a 60:40 cis-to-trans isomer ratio. google.com

Another approach involves the controlled isomerization of the corresponding α,β-unsaturated ester, methyl 2-methyl-2-pentenoate. This method can be tailored to produce a high proportion of the cis-isomer of alkyl-2-methyl-3-pentenoate, with mixtures containing approximately 80% of the cis-isomer and 20% of the starting α,β-isomer being reported. google.com The synthesis of the precursor, (E)-2-methyl-2-pentenoic acid, can be achieved through the self-condensation of propanal followed by oxidation. researchgate.net

Lewis acid-induced reactions also offer a pathway to β,γ-unsaturated esters with high selectivity. For example, the ethylaluminium dichloride-induced acylation of oleic acid with various acyl chlorides selectively produces (E)-configured β,γ-unsaturated oxocarboxylic acids, demonstrating a method to control regioselectivity. aocs.org More advanced catalytic methods, such as the trimethylamine-catalyzed 1,3-hydrogen allylic rearrangement of enol phosphates, have been developed for the stereoselective synthesis of (E)-α,β-unsaturated esters, which can serve as precursors for isomerization studies. nih.gov

Table 1: Synthetic Approaches to this compound and Related Unsaturated Esters

| Starting Material(s) | Reagents/Catalyst | Product(s) | Selectivity Outcome |

|---|---|---|---|

| 1,3-Pentadiene, HCl/HBr | Followed by esterification | Alkyl this compound | Mixture of (Z) and (E) isomers (e.g., 60:40) google.com |

| Methyl 2-methyl-2-pentenoate | Isomerization conditions | Alkyl this compound | High proportion of (Z)-isomer (approx. 80%) google.com |

Mechanisms of Isomerization: α,β- to β,γ-Unsaturated Ester Interconversions

The interconversion between the thermodynamically more stable, conjugated α,β-unsaturated esters (like methyl 2-methyl-2-pentenoate) and their less stable, deconjugated β,γ-isomers (methyl this compound) is a key transformation. This process is often not spontaneous and can be induced by photochemical or thermal means.

A prominent mechanism for this isomerization is photoenolization, which proceeds through several key steps. acs.orgnih.gov The process is initiated by the E/Z photoisomerization of the starting α,β-unsaturated ester. The resulting Z-isomer can absorb another photon, leading to its excitation. This excited state can then undergo a 1,5-hydrogen atom transfer (HAT), where a hydrogen atom from the γ-carbon migrates to the carbonyl oxygen, producing a transient and highly reactive intermediate known as a photoketene hemiacetal. acs.orgnih.gov

This photoketene hemiacetal lies at a mechanistic crossroads. It can undergo a thermal colab.wsacs.org-hydride shift, which results in the reformation of the original α,β-unsaturated ester. Alternatively, a photochemical nih.govacs.org-hydride shift can occur, leading to the formation of the desired β,γ-unsaturated ester. acs.orgnih.gov This photochemical pathway allows for a net "contra-thermodynamic" isomerization, producing the higher-energy deconjugated isomer. acs.orgnih.gov

In the context of ionized esters, such as in mass spectrometry, an alternative mechanism has been proposed. This pathway involves the formation of a key intermediate ion that has the structure of the ionized enol form of a γ-butyrolactone. colab.ws

Table 2: Key Steps in the Photoenolization Mechanism for α,β- to β,γ-Unsaturated Ester Isomerization

| Step | Process | Intermediate/Product | Description |

|---|---|---|---|

| 1 | E/Z Photoisomerization | Z-α,β-Unsaturated Ester | The initial (E)-isomer is converted to the (Z)-isomer by light. nih.gov |

| 2 | Excitation & 1,5-HAT | Photoketene Hemiacetal | The (Z)-isomer absorbs a photon and undergoes a 1,5-hydrogen atom transfer. nih.gov |

| 3a | Thermal colab.wsacs.org-Hydride Shift | α,β-Unsaturated Ester | The intermediate reverts to the more stable conjugated starting material. nih.gov |

| 3b | Photochemical nih.govacs.org-Hydride Shift | β,γ-Unsaturated Ester | The intermediate is converted to the less stable deconjugated product. nih.gov |

Thermodynamic and Kinetic Factors Influencing Isomer Ratios

The ratio of α,β- to β,γ-unsaturated ester isomers at equilibrium is governed by thermodynamics, while the rate at which this equilibrium is reached is determined by kinetics.

Thermodynamically, the conjugated α,β-isomer is generally more stable than the deconjugated β,γ-isomer due to the stabilizing effect of the conjugated π-system. The isomerization from the α,β- to the β,γ-form is therefore an endergonic, or "contra-thermodynamic," process, meaning it requires an input of energy to proceed. acs.orgnih.gov Photochemical methods are particularly effective for this transformation because the energy from photons can be used to overcome the thermodynamic barrier and populate a photostationary state enriched in the less stable β,γ-isomer. acs.orgnih.gov

Kinetically, the isomerization process is influenced by factors such as temperature and the presence of catalysts. For instance, in certain esterification reactions, it has been noted that excessively high temperatures can promote the isomerization of the product, indicating that the activation energy for this process can be supplied thermally. google.com In one specific process, the reaction rate was found to be inversely proportional to the temperature. google.com Kinetic studies on related α,β-unsaturated systems have shown that the rates of reaction are significantly influenced by the specific structure of the molecule, including steric and electronic interactions, which affect the energy of the transition state. nih.gov The use of a chiral phosphoric acid as a proton shuttle in photochemical isomerization can efficiently control the enantioselectivity of the proton transfer to the photoketene hemiacetal intermediate, highlighting the role of catalysts in controlling the kinetic pathway. acs.orgnih.gov

Table 3: Factors Influencing Isomer Ratios in α,β- ⇌ β,γ-Unsaturated Ester Systems

| Factor | Influence | Effect on this compound Formation |

|---|---|---|

| Thermodynamics | Governs equilibrium position | The α,β-isomer (2-methyl-2-pentenoate) is thermodynamically favored over the β,γ-isomer (this compound). acs.orgnih.gov |

| Kinetics | Governs rate of reaction | The rate is influenced by temperature and catalysts. google.comnih.gov |

| Light (Photochemistry) | Provides energy to overcome thermodynamic barrier | Enables the "contra-thermodynamic" formation of the β,γ-isomer. acs.orgnih.gov |

| Temperature | Can provide activation energy for isomerization | High temperatures can lead to unwanted isomerization. google.com |

| Catalysts | Can lower activation energy and control stereochemistry | Chiral acids can facilitate enantioselective protonation in photochemical isomerization. acs.orgnih.gov |

Strategies for High Stereoisomeric Purity Isolation and Enrichment

Following synthesis or isomerization reactions, mixtures of (E) and (Z) stereoisomers of this compound are often obtained. The separation and enrichment of these isomers are crucial for obtaining materials with defined properties.

A common and effective technique for separating volatile isomers like alkyl-2-methyl-3-pentenoates is Gas-Liquid Chromatography (GLC). google.com This method separates compounds based on their differential partitioning between a stationary liquid phase and a mobile gas phase, which is influenced by factors such as boiling point and polarity, allowing for the isolation of individual isomers.

Another powerful strategy involves chromatography on a stationary phase impregnated with silver ions (Ag⁺). Silver ions form reversible π-complexes with the double bonds of the unsaturated esters. The stability of these complexes often differs between the (E) and (Z) isomers, leading to different retention times on the column and enabling their separation. This technique can be implemented using silver-saturated ion exchange resins and can be scaled up using simulated moving bed (SMB) systems for commercial production. google.com

A chemical approach to separation involves the hydrolysis of the ester mixture to the corresponding carboxylic acids. The (E)- and (Z)-2-methyl-3-pentenoic acids may have different physical properties (e.g., crystallinity, solubility) that allow for their separation by methods such as crystallization or standard column chromatography. nih.gov After separation, the pure acid isomers can be re-esterified to obtain the desired stereoisomerically pure ester.

Table 4: Strategies for Isolation and Enrichment of this compound Stereoisomers

| Strategy | Principle of Separation | Application Notes |

|---|---|---|

| Gas-Liquid Chromatography (GLC) | Differential partitioning based on volatility and polarity. | Effective for separating volatile cis- and trans-isomers. google.com |

| Silver Ion Chromatography | Differential formation of π-complexes between Ag⁺ and the C=C double bond. | Can be performed with silver-saturated ion exchange resins, suitable for both analytical and preparative scales. google.com |

| Hydrolysis and Separation | Conversion to carboxylic acids, which may have different physical properties allowing for separation (e.g., crystallization). | The separated acids are then re-esterified to yield the pure ester isomers. nih.gov |

Chemical Reactivity and Advanced Transformations of 2 Methyl 3 Pentenoate

Hydrolytic Reactivity of Ester Derivatives

The ester group in 2-methyl-3-pentenoate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield 2-methyl-3-pentenoic acid and the corresponding alcohol. This transformation can be catalyzed by either acids or bases.

Under basic conditions, such as in the presence of an aqueous or alcoholic solution of an alkali metal hydroxide (B78521), the ester undergoes saponification. google.com This process is typically irreversible as the resulting carboxylate salt is resistant to nucleophilic attack.

The stability of the ester toward hydrolysis is a critical factor in its application. For instance, in the context of metal-organic frameworks (MOFs), the hydrolytic stability of the metal-linker coordination bonds is a key determinant of the material's durability in aqueous environments. researchgate.net Factors that influence this stability include the strength of the metal-oxygen bond and the degree of saturation of the metal centers. researchgate.net

| Reaction Type | Reagents | Products |

| Basic Hydrolysis (Saponification) | Alkali metal hydroxide (e.g., NaOH, KOH) in water or alcohol | This compound salt, Alcohol |

| Acid-Catalyzed Hydrolysis | Mineral acid (e.g., HCl, H₂SO₄) in water | 2-methyl-3-pentenoic acid, Alcohol |

Coordination Chemistry with Metal Centers

The ester functionality of this compound allows it to act as a ligand in coordination complexes with various metal centers. The mode of coordination can significantly influence the chemical and physical properties of the resulting complex.

Ligands can be classified based on the number of donor atoms that bind to a central metal ion, a concept known as denticity. pearson.com

Monodentate ligands bind to the metal center through a single donor atom. purdue.eduyoutube.com

Bidentate ligands possess two donor atoms that can coordinate to the same metal center, often forming a ring-like structure known as a chelate. libretexts.orglibretexts.org

In the case of this compound, the carbonyl oxygen can act as a donor atom, allowing for monodentate coordination. However, depending on the metal center and reaction conditions, the possibility of bidentate coordination involving both the carbonyl oxygen and the oxygen of the alkoxy group exists, though it is less common for simple esters. The formation of chelates with bidentate ligands generally leads to more stable complexes. pearson.com The use of sterically bulky ligands can favor lower coordination numbers. bohrium.comresearchgate.net

The coordination number, which is the number of donor atoms bonded to the central metal, and the geometry of the complex are determined by the metal and the number of its d-electrons. libretexts.orgtamu.edu

The coordination of this compound to a metal center can have a profound impact on its hydrolytic stability. The strength of the metal-ligand bond is a crucial factor; stronger bonds generally lead to greater stability. researchgate.net For instance, in metal-organic frameworks, the stability in water is determined by the strength of the metal-linker coordination bonds and the saturation level of the metal sites. researchgate.net The coordination environment can also influence the reactivity of the ester. For example, coordination to a Lewis acidic metal center can activate the carbonyl group, making it more susceptible to nucleophilic attack.

Hydrogenation and Reduction Reactions of the Olefinic Moiety

The carbon-carbon double bond (olefinic moiety) in this compound is susceptible to hydrogenation and reduction reactions. These reactions add hydrogen atoms across the double bond, leading to a saturated product.

Catalytic hydrogenation is a widely used method for this transformation. tcichemicals.com It typically involves the use of a metal catalyst, such as palladium on calcium carbonate (Lindlar catalyst) or palladium on charcoal (Pd/C), and a source of hydrogen gas. google.comtcichemicals.com The choice of catalyst and reaction conditions can influence the stereochemistry of the product. For instance, the use of a Lindlar catalyst can selectively produce the cis-isomer of the corresponding saturated ester. google.com

The hydrogenation of α,β-unsaturated esters can be chemoselective, where the C=C bond is reduced while the carbonyl group of the ester remains intact. jku.at This selectivity is valuable in organic synthesis for producing saturated esters from their unsaturated precursors. The hydrogenation of similar α,β-unsaturated compounds, such as 2-methyl-3-butyn-2-ol (B105114), has been studied extensively, providing insights into the kinetics and selectivity of these reactions. rsc.orgresearchgate.netmdpi.com

| Catalyst System | Substrate | Key Outcome |

| Palladium-on-calcium carbonate (Lindlar catalyst) | Alkyl-2-methyl-3,4-pentadienoate | Formation of alkyl-2-methyl-cis-3-pentenoates. google.com |

| CpW(CO)₂PPP]Cl | Cinnamate esters | Chemoselective reduction of the C=C bond. jku.at |

| Pd/ZnO | 2-methyl-3-butyn-2-ol | Selective hydrogenation to 2-methyl-3-buten-2-ol. rsc.org |

| Cu/SiO₂ | 2-methyl-3-butyn-2-ol | Selective hydrogenation to 2-methyl-3-buten-2-ol. researchgate.net |

Carbonylation and Carboxylation Reactions for Further Derivatization

Carbonylation reactions involve the introduction of a carbon monoxide (CO) molecule into a substrate, while carboxylation introduces a carboxyl group. wikipedia.org These reactions offer a powerful means to further derivatize this compound.

Hydroformylation, a type of carbonylation, adds both carbon monoxide and hydrogen to an alkene, typically yielding an aldehyde. wikipedia.org Hydrocarboxylation and hydroesterification are related processes that introduce a carboxylic acid or ester group, respectively. wikipedia.org These reactions are often catalyzed by transition metal complexes. wikipedia.org

The Koch reaction is a specific type of hydrocarboxylation catalyzed by strong acids, but it is generally less applicable to simple alkenes. wikipedia.org Carbonylation can also be achieved through transmetallation, where an organometallic compound reacts with carbon monoxide in the presence of a transition metal salt. core.ac.uk This method can be highly regio- and stereoselective. core.ac.uk The carbonylation of alkyl iodides can proceed via a radical pathway, where an alkyl radical adds to CO. acs.org

Exploration of Other Electrophilic and Nucleophilic Additions

The double bond in this compound is a site of high electron density, making it nucleophilic and susceptible to attack by electrophiles. libretexts.org Electrophilic addition reactions involve the breaking of the pi bond and the formation of two new sigma bonds. libretexts.org Common electrophiles that can add across the double bond include hydrogen halides (HX) and water (in the presence of an acid catalyst). libretexts.org

The regiochemistry of electrophilic addition to unsymmetrical alkenes often follows Markovnikov's rule, where the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. libretexts.org

The carbonyl group of the ester provides an electrophilic site that is susceptible to nucleophilic addition. chegg.com For example, Grignard reagents can add to the carbonyl carbon. In the case of α,β-unsaturated esters, nucleophiles can add to the carbonyl carbon (1,2-addition) or to the β-carbon of the conjugated system (1,4-addition or conjugate addition). chegg.com

Mechanistic Elucidation of Reactions Involving 2 Methyl 3 Pentenoate

In-Situ Spectroscopic Investigations (IR, NMR) of Reaction Intermediates

In-situ spectroscopic methods, such as Attenuated Total Reflection Infrared (ATR-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for observing reaction species directly under reaction conditions. These techniques provide real-time information on the formation and consumption of intermediates, offering direct evidence for proposed mechanistic pathways.

In a study relevant to the formation of related unsaturated acids, in-situ ATR-IR spectroscopy was used to investigate the adsorption of trans-2-methyl-2-pentenoic acid on alumina (B75360) (Al₂O₃) and a palladium/alumina (Pd/γ-Al₂O₃) catalyst. rsc.org The experiments, conducted in a liquid flow-through cell, revealed that the acid adsorbs in multiple forms. On both surfaces, molecularly adsorbed species, including monomeric and dimeric forms of the carboxylic acid, were identified by their characteristic C=O vibrational bands around 1685 cm⁻¹. rsc.org Furthermore, dissociative adsorption was observed, where the acid binds to the surface primarily in a bridged bidentate configuration. rsc.org This was inferred from the separation between the asymmetric and symmetric vibrational bands of the carboxylate group, which ranged from approximately 150 to 220 cm⁻¹. rsc.org These adsorbed species were found to be strongly bound to both the alumina support and the palladium catalyst surface, persisting even when the surface was flushed with pure solvent. rsc.org

While direct in-situ NMR studies on 2-methyl-3-pentenoate synthesis are specific, the principles are broadly applied in organometallic chemistry. For instance, in related palladium-catalyzed carbonylations, NMR is used to identify key intermediates like η³-allyl palladium complexes, which are precursors to the final ester product. These studies help to confirm the structure and bonding of transient species within the catalytic cycle.

Proposed Catalytic Cycles for Transition Metal-Mediated Transformations

Transition metals, particularly palladium and cobalt, are effective catalysts for the carbonylation of dienes and alkynes, key reactions for synthesizing unsaturated esters like this compound. The proposed catalytic cycles for these transformations detail the stepwise interaction of the catalyst with the reactants.

The palladium-catalyzed methoxycarbonylation of 1,3-butadiene (B125203) to methyl 3-pentenoate is a well-studied and industrially relevant reaction. rsc.orgcolab.ws The mechanism involves a series of elementary steps that constitute a catalytic cycle. A generally accepted pathway begins with the formation of a palladium-hydride species, which is considered the active catalyst.

The key steps in the proposed cycle are:

Formation of Crotylpalladium Complexes : The cycle is initiated by the reaction of a palladium(II) precursor with 1,3-butadiene. The formation of crotylpalladium complexes from 1,3-butadiene can proceed even at room temperature. colab.ws

Migratory Insertion of Carbon Monoxide : Carbon monoxide (CO) inserts into the palladium-allyl bond to form an acyl-palladium intermediate.

Alcoholysis : The acyl-palladium complex reacts with methanol (B129727), leading to the formation of the methyl 3-pentenoate product and regenerating the palladium-hydride catalyst, which can then start a new cycle. rsc.orgst-andrews.ac.uk

The efficiency and selectivity of this process are highly dependent on the choice of ligands and additives. colab.ws Chelating phosphine (B1218219) ligands are crucial for achieving good results. colab.ws

Table 1: Key Intermediates in Palladium-Catalyzed Methoxycarbonylation

| Intermediate | Description | Role in Cycle |

| Pd-H Species | An active palladium-hydride complex. | Initiates the cycle by adding to butadiene. |

| η³-Crotylpalladium Complex | An allyl-palladium intermediate formed from butadiene. | Undergoes CO insertion. colab.ws |

| Acyl-palladium Complex | Formed after the migratory insertion of CO. | Reacts with methanol in the final product-forming step. |

Cobalt complexes are also used to catalyze carbonylation reactions, though the mechanisms can differ from those of palladium. acs.org In the cobalt-catalyzed hydromethoxycarbonylation of 1,3-butadiene, a cobalt hydrocarbonyl species, HCo(CO)₄, is often the active catalyst. acs.org

A proposed mechanism involves the following key intermediates and steps:

Formation of Allyl Cobalt Complex : HCo(CO)₄ reacts with 1,3-butadiene to form an allyl cobalt complex, similar to the palladium system.

CO Insertion : A molecule of carbon monoxide inserts into the cobalt-carbon bond, forming an acyl-cobalt intermediate.

Alcoholysis/Hydrogenolysis : The acyl-cobalt species can then react with methanol to yield the ester product or undergo hydrogenolysis, depending on the reaction conditions. The presence of modifiers like pyridine (B92270) can significantly influence the reaction pathway and selectivity. acs.org

Table 2: Comparison of Palladium and Cobalt Catalytic Cycles

| Feature | Palladium-Catalyzed Methoxycarbonylation | Cobalt-Catalyzed Carbonylation |

| Active Catalyst | Typically a Pd(II) species with phosphine ligands. colab.ws | Often HCo(CO)₄. acs.org |

| Key Intermediate | η³-Crotylpalladium complex. colab.ws | η³-Crotylcobalt complex. |

| Product Formation | Primarily via alcoholysis of a palladium-acyl intermediate. st-andrews.ac.uk | Can proceed via alcoholysis or hydrogenolysis. acs.org |

| Common Modifiers | Chelating phosphine ligands, benzoic acid. colab.ws | Pyridine and other nitrogen-based ligands. acs.org |

Computational Chemistry and Quantum Mechanical Studies of Reaction Pathways

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating complex reaction mechanisms. diva-portal.orgrsc.org These studies provide detailed energy profiles of proposed reaction pathways, including the structures of transition states and intermediates that are often too transient to be observed experimentally.

Kinetic Studies and Rate-Determining Steps in Complex Reaction Systems

Kinetic studies are essential for understanding the factors that control the speed of a reaction and for identifying the slowest step in a multistep mechanism, known as the rate-determining step. khanacademy.orglibretexts.org The rate law, determined experimentally, provides insight into the composition of the transition state of this critical step. libretexts.org

For a reaction to proceed, it must overcome an energy barrier, and the highest barrier in the reaction sequence corresponds to the rate-determining step. crunchchemistry.co.uk For example, in the palladium-catalyzed methoxycarbonylation of 1,3-butadiene, studies have suggested that the alcoholysis step can be rate-limiting, and the addition of acidic promoters like benzoic acid can enhance this key step. rsc.org The reaction rate is also influenced by temperature; however, excessively high temperatures can lead to undesired side reactions, such as the isomerization of the product. google.com

Role of Solvents and Additives in Modulating Reaction Mechanisms

The choice of solvent and the use of additives can have a profound impact on the mechanism, rate, and selectivity of a reaction. Solvents can influence the stability of reactants, intermediates, and transition states through differential solvation. nih.gov

In reactions involving charged or highly polar intermediates, polar solvents are generally favored as they can stabilize these species, potentially lowering the energy barrier of certain steps. Conversely, nonpolar solvents might be preferred for reactions where nonpolar transition states are involved. For instance, in the competitive cleavage of C-H versus C-CN bonds by a nickel complex, C-H activation was favored in polar solvents, while C-C cleavage was favored in nonpolar solvents, a difference attributed to the differential solvation of the respective transition states. nih.gov

Additives play a critical role in transition metal catalysis. In the palladium-catalyzed methoxycarbonylation of 1,3-butadiene, chelating phosphine ligands are essential for achieving high yields and selectivity. colab.ws These ligands coordinate to the palladium center, modifying its electronic and steric properties, which in turn influences the rates of the various steps in the catalytic cycle. st-andrews.ac.uk Acidic additives, such as benzoic acid, have also been shown to be important, likely by facilitating the protonolysis step that releases the final product and regenerates the active catalyst. colab.ws

Catalysis in the Synthesis and Transformation of 2 Methyl 3 Pentenoate

Homogeneous Catalysis for Selective Product Formation

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers distinct advantages in terms of selectivity for specific product isomers in the synthesis of 2-methyl-3-pentenoate. These catalysts are often molecularly well-defined, allowing for fine-tuning of their electronic and steric properties to direct the reaction toward a desired outcome.

One documented method for the synthesis of alkyl-2-methyl-3,4-pentadienoate, a direct precursor to this compound, utilizes a homogeneous acid catalyst. The reaction of a 1,1,1-trialkoxy propane (B168953) with 2-propynol-1 is catalyzed by propionic acid at elevated temperatures (120°C - 180°C) to yield the desired pentadienoate. google.com This type of acid catalysis is a classic example of a homogeneous process where the protonic acid facilitates the reaction in the liquid phase.

Beyond direct synthesis, homogeneous catalysts are crucial for transformations of related unsaturated esters. Palladium-based catalysts, in particular, are widely used for esterification and carbon-carbon bond-forming reactions. acs.orgnagoya-u.ac.jp For instance, palladium complexes with specific N-heterocyclic carbene (NHC) ligands have been developed for the esterification of carboxylic acids with aryl iodides, demonstrating the power of ligand design in accelerating the reaction. acs.orgnagoya-u.ac.jp While not directly synthesizing this compound, these systems exemplify the type of homogeneous catalysis applicable to ester formation.

Furthermore, homogeneous copper(I)/N-heterocyclic carbene complexes have been successfully employed for the conjugate reduction of α,β-unsaturated esters using H₂. rsc.org This approach is a sustainable alternative to methods using hydrosilanes and highlights the potential for selective hydrogenation of one double bond in a polyunsaturated system, a relevant transformation for molecules related to this compound. rsc.org Similarly, manganese and ruthenium complexes containing aminophosphine (B1255530) ligands are effective for the hydrogenation of esters to alcohols under mild conditions, showcasing the versatility of soluble catalysts. youtube.com The choice of metal and ligand in these systems is critical for achieving high activity and selectivity, preventing unwanted side reactions. youtube.comnih.gov

Table 1: Homogeneous Catalysis Example for a this compound Precursor

| Reaction | Catalyst | Reactants | Temperature | Product | Reference |

| Ester Synthesis | Propionic Acid | 1,1,1-trialkoxy propane, 2-propynol-1 | 120-180°C | Alkyl-2-methyl-3,4-pentadienoate | google.com |

Heterogeneous Catalysis in Hydrogenation and Other Processes

Heterogeneous catalysts, which exist in a different phase from the reactants, are the workhorses of many industrial chemical processes due to their robustness and ease of separation from the product mixture. researchgate.net In the context of this compound, their primary application is in selective hydrogenation reactions.

A key industrial process involves the partial hydrogenation of alkyl-2-methyl-3,4-pentadienoate to produce the desired alkyl-2-methyl-cis-3-pentenoate. google.com This transformation requires a catalyst that can selectively reduce the terminal double bond of the allene (B1206475) system while leaving the internal double bond intact. The Lindlar catalyst, which consists of palladium deposited on calcium carbonate and "poisoned" with lead salts, is a classic example of a heterogeneous catalyst designed for such selectivity. google.comyoutube.com The poisoning deactivates the most active sites on the palladium surface, preventing over-hydrogenation to the fully saturated ester. youtube.com

Alternatively, other supported palladium catalysts, such as palladium-on-carbon (Pd/C), can also be used for this hydrogenation. google.com The choice of support and catalyst preparation method significantly influences the activity and selectivity. rsc.orgelsevierpure.com For instance, bimetallic catalysts, such as those containing copper nanoparticles combined with other metals like zinc or palladium, have shown high efficiency and selectivity in the hydrogenation of various esters. rsc.org

The hydrogenation of related unsaturated compounds further illustrates the utility of heterogeneous catalysts. In the selective hydrogenation of 2-methyl-3-butyn-2-ol (B105114), a precursor in the synthesis of vitamins, catalysts like Pd/ZnO and Pd/γ-Al₂O₃ have been extensively studied. mdpi.comrsc.orgmdpi.com These studies show that factors such as the catalyst support, the formation of intermetallic alloys (e.g., PdZn), and the reaction conditions (temperature, pressure) are critical in maximizing the yield of the desired alkene product while minimizing over-hydrogenation to the alkane. mdpi.comrsc.org Nanosized copper on silica (B1680970) has also been investigated as a noble-metal-free alternative for the selective hydrogenation of alkynols. uu.nlresearchgate.net

Table 2: Heterogeneous Catalysts for the Synthesis of Alkyl-2-methyl-cis-3-pentenoate

| Catalyst | Support | Hydrogen Pressure | Temperature | Substrate | Product | Reference |

| Palladium | Calcium Carbonate (Lindlar) | 5-80 psig | 10-100°C | Alkyl-2-methyl-3,4-pentadienoate | Alkyl-2-methyl-cis-3-pentenoate | google.com |

| Palladium | Carbon | 5-80 psig | 10-100°C | Alkyl-2-methyl-3,4-pentadienoate | Alkyl-2-methyl-cis-3-pentenoate | google.com |

| Raney Nickel | - | 5-80 psig | 10-100°C | Alkyl-2-methyl-3,4-pentadienoate | Alkyl-2-methyl-cis-3-pentenoate | google.com |

Catalyst Design and Ligand Engineering for Enhanced Selectivity and Activity

The performance of a catalyst is not solely dependent on the choice of metal but is profoundly influenced by its immediate coordination environment and physical structure. aiche.org Catalyst design and ligand engineering are sophisticated strategies used to create highly active and selective catalysts for specific chemical transformations. researchgate.netresearchgate.net

In heterogeneous catalysis, the design involves selecting the appropriate support material, controlling the size and distribution of metal nanoparticles, and using promoters or inhibitors to modify the catalyst's surface chemistry. The use of the Lindlar catalyst (palladium on calcium carbonate poisoned with lead) for the selective hydrogenation of a pentadienoate to this compound is a prime example. google.com The lead "poisons" the catalyst, reducing its activity and preventing the subsequent hydrogenation of the newly formed double bond, thus enhancing selectivity for the desired pentenoate. youtube.com Similarly, in Pd/ZnO catalysts used for related hydrogenations, the formation of a PdZn alloy on the surface is believed to be crucial for achieving high selectivity by isolating active palladium sites. rsc.org

In homogeneous catalysis, the tools of ligand engineering are even more powerful. Ligands are organic molecules that bind to the central metal atom, and their steric and electronic properties can be systematically varied to control the catalyst's behavior. mdpi.com For palladium-catalyzed reactions, such as esterification or cross-coupling, the choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is critical. acs.orgmdpi.comresearchgate.net For example, a palladium catalyst bearing an IBnF (1,3-bis((pentafluorophenyl)methyl)imidazole-2-ylidene) ligand was found to be highly effective for esterification reactions. nagoya-u.ac.jp

For hydrogenation reactions, specific aminophosphine ligands are used in conjunction with ruthenium or manganese to create catalysts that can selectively hydrogenate esters under mild conditions. youtube.com The development of chiral ligands has also enabled highly enantioselective reactions, where one enantiomer of a chiral product is formed preferentially. nih.gov These designed ligands create a specific chiral environment around the metal center, directing the approach of the substrate and leading to high levels of stereocontrol.

Catalyst Recycling and Process Efficiency Enhancements

A major consideration in industrial catalysis is the cost and environmental impact associated with the catalyst itself, particularly when precious metals like palladium are used. researchgate.net Therefore, efficient catalyst recycling and process intensification are key to developing sustainable and economically viable chemical manufacturing processes.

For heterogeneous catalysts, separation is relatively straightforward. The solid catalyst can be recovered from the liquid product mixture by simple filtration or centrifugation and then reused in subsequent batches. researchgate.net However, challenges such as metal leaching into the product and gradual deactivation of the catalyst over multiple cycles must be addressed. Catalyst deactivation can occur through poisoning, sintering of metal particles, or fouling of the surface. youtube.com

For homogeneous catalysts, separation is more complex as the catalyst is dissolved in the reaction medium. researchgate.net One strategy to overcome this is to use two-phase liquid-liquid systems, where the catalyst resides in one phase (e.g., an aqueous or ionic liquid phase) and the product in another, allowing for easier separation. researchgate.net A study on palladium-catalyzed diarylation demonstrated a highly efficient system using a water-soluble Pd-dmpzc catalyst. This system allowed the product to be extracted with an organic solvent, while the aqueous phase containing the catalyst could be reused multiple times with minimal loss of activity and very low palladium leaching (0.1 ppm) into the product. mdpi.com

Process efficiency can also be significantly enhanced by switching from traditional batch reactors to continuous-flow systems. mdpi.com In a continuous-flow setup, reactants are continuously fed into a reactor containing the immobilized catalyst, and the product is continuously removed. This approach allows for better control over reaction parameters, improved heat and mass transfer, and higher throughput. The selective hydrogenation of 2-methyl-3-butyn-2-ol to its corresponding alkene has been successfully demonstrated in a continuous-flow reactor using a Pd/γ-Al₂O₃ catalyst, highlighting a greener manufacturing pathway. mdpi.com Such continuous processes, combined with robust catalyst recycling protocols, are crucial for the efficient production of chemicals like this compound.

Analytical Methodologies for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Differentiation and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Methyl-3-pentenoate. Both ¹H and ¹³C NMR are employed to confirm the molecular structure and, crucially, to differentiate between its (E)- and (Z)-isomers. The spatial arrangement of substituents around the carbon-carbon double bond leads to distinct chemical shifts and coupling constants for the vinylic and allylic protons, as well as for the carbon atoms of the double bond.

In ¹H NMR, the coupling constant (J) between the vinylic protons is a key diagnostic feature. The (E)-isomer typically exhibits a larger J-coupling constant (usually in the range of 11-18 Hz) for the trans-protons, while the (Z)-isomer shows a smaller coupling constant (typically 6-12 Hz) for the cis-protons. The chemical shifts of the methyl and ethyl groups will also vary between the two isomers due to different shielding environments.

¹³C NMR spectroscopy provides complementary information, with the chemical shifts of the carbon atoms in the C=C double bond and the allylic carbons being sensitive to the isomeric form.

| Proton (¹H) | Predicted Chemical Shift (ppm) - (E)-isomer | Predicted Chemical Shift (ppm) - (Z)-isomer |

| CH₃ (at C2) | ~1.1 | ~1.0 |

| CH (at C2) | ~3.0 | ~3.5 |

| CH (at C3) | ~5.6 | ~5.4 |

| CH (at C4) | ~5.5 | ~5.7 |

| CH₃ (at C5) | ~1.7 | ~1.6 |

| OCH₂CH₃ | ~4.1 (q) | ~4.1 (q) |

| OCH₂CH₃ | ~1.2 (t) | ~1.2 (t) |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Ratio Determination

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for assessing the purity of this compound and for determining the relative ratio of its (E)- and (Z)-isomers. researchgate.net In this method, the volatile ester is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The retention times in the gas chromatogram allow for the separation of the (E)- and (Z)-isomers, as well as any impurities present in the sample. The mass spectrum for each isomer will be identical, as they are constitutional isomers, but the fragmentation pattern serves as a definitive fingerprint for the this compound molecule. By integrating the peak areas of the two isomers in the chromatogram, their relative ratio in a mixture can be accurately quantified.

| Parameter | Description |

| GC Column | A capillary column with a suitable stationary phase (e.g., a non-polar or mid-polar phase) is chosen to achieve good separation of the isomers. |

| Injector Temperature | Set high enough to ensure rapid volatilization of the sample without causing thermal degradation. |

| Oven Temperature Program | A temperature gradient is typically used to ensure good separation of all components in the sample. |

| MS Detector | Operates in electron ionization (EI) mode to generate a reproducible fragmentation pattern. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Analogues

For non-volatile analogues or derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. chromatographyonline.commdpi.com This technique is particularly useful for analyzing related compounds that may be formed during synthesis or degradation, which lack the volatility required for GC analysis. For instance, if the ester is hydrolyzed to the corresponding carboxylic acid, HPLC can be used to detect and quantify this non-volatile product. mdpi.com

Different HPLC methods can be employed, such as reversed-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. Detection is typically achieved using a UV detector if the analyte has a suitable chromophore, or a more universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) for compounds lacking a UV chromophore. chromatographyonline.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Coordination Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can be used to study its interactions with other molecules, such as metal catalysts. iosrjournals.org

The FT-IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester group (typically around 1735 cm⁻¹), the C=C stretch of the alkene (around 1650-1670 cm⁻¹), and various C-H and C-O stretching and bending vibrations. docbrown.info The exact positions of these bands can be subtly influenced by the isomeric form.

Raman spectroscopy provides complementary information and is particularly sensitive to the C=C double bond. In the context of catalysis, these techniques can be used to observe shifts in the vibrational frequencies of the ester's functional groups upon coordination to a metal center, providing insights into the nature of the metal-ligand bond.

| Functional Group | Characteristic FT-IR Frequency (cm⁻¹) |

| C=O (Ester) | ~1735 |

| C=C (Alkene) | ~1650-1670 |

| C-O (Ester) | ~1150-1250 |

| C-H (sp² and sp³) | ~2850-3100 |

Advanced X-ray Spectroscopies (e.g., XAS) for Metal-Ligand Interactions

In studies involving the catalytic transformation of this compound, particularly those using transition metal catalysts, advanced X-ray spectroscopies like X-ray Absorption Spectroscopy (XAS) can provide detailed information about the electronic structure and local coordination environment of the metal center. researchgate.netrsc.orgnih.govnih.gov

XAS is element-specific and can probe the oxidation state, coordination number, and bond distances of the metal catalyst as it interacts with the this compound substrate. nih.govnih.gov This technique is invaluable for elucidating reaction mechanisms, as it can help to identify key intermediates where the ester is coordinated to the metal. rsc.org

In-Situ Monitoring Techniques for Real-Time Reaction Analysis

The ability to monitor reactions in real-time provides a deeper understanding of reaction kinetics, intermediates, and the influence of various parameters. researchgate.netspectroscopyonline.comosti.govresearchgate.net For reactions involving this compound, several in-situ techniques can be employed.

Spectroscopic methods such as FT-IR and Raman can be used with fiber-optic probes to monitor the concentration of reactants, products, and any detectable intermediates directly in the reaction vessel. researchgate.netresearchgate.net This allows for the continuous tracking of the reaction progress without the need for sampling. researchgate.net For instance, the disappearance of the C=C stretching band and the appearance of C-H stretching bands corresponding to the saturated product can be monitored during a hydrogenation reaction. researchgate.net

Other techniques, such as online HPLC or GC, can be configured to automatically draw samples from the reactor at set intervals for analysis, providing near real-time data on the composition of the reaction mixture. rsc.org This approach combines the separation power of chromatography with the convenience of automated analysis.

Biochemical Significance and Metabolic Pathways Academic Research Perspective

Classification as a Methyl-Branched Fatty Acid and its Derivatives

2-Methyl-3-pentenoic acid is classified as an unsaturated, methyl-branched fatty acid. foodb.cahmdb.canih.gov This classification is based on its distinct chemical structure: a five-carbon pentenoic acid backbone featuring a methyl group at the second carbon (alpha-carbon) and a carbon-carbon double bond between the third and fourth carbons. ontosight.ai This structure places it within the larger family of fatty acyls. hmdb.ca

Derivatives of this compound, such as ethyl 2-methyl-3-pentenoate and hexyl this compound, are classified as fatty acid esters. chemicalbook.com These esters are formed by the condensation of 2-methyl-3-pentenoic acid with the corresponding alcohol. Methyl-branched fatty acids (BCFAs) are a diverse group of lipids found in various organisms, characterized by one or more methyl groups along the acyl chain. foodb.camdpi.com The position of this methyl branch significantly influences the molecule's physical and biological properties. acs.org

Table 1: Chemical Classification of 2-Methyl-3-pentenoic Acid

| Category | Classification | Rationale |

|---|---|---|

| Primary Class | Lipids and lipid-like molecules | Belongs to the general category of fatty acyls. hmdb.ca |

| Direct Parent | Methyl-branched fatty acids | The acyl chain contains a methyl branch. foodb.cahmdb.ca |

| Key Features | Unsaturated fatty acid | Contains a C=C double bond in its aliphatic chain. hmdb.ca |

Participation in Lipid Metabolism Pathways

As a methyl-branched fatty acid, 2-methyl-3-pentenoic acid is implicated in lipid metabolism. foodb.cahmdb.ca The metabolism of BCFAs can differ from that of their straight-chain counterparts. The presence of a methyl group, particularly near the carboxyl group, can hinder the standard beta-oxidation pathway. nih.gov Consequently, organisms may utilize alternative metabolic routes, such as alpha-oxidation, which occurs within peroxisomes to process these types of lipids. nih.gov

Research on various BCFAs demonstrates their impact on the physical properties of lipid membranes. The methyl branch introduces a kink in the fatty acid chain, which disrupts ordered lipid packing. acs.org This disruption leads to reduced lipid condensation, a thinner lipid bilayer, and increased membrane fluidity. acs.orgmdpi.com Furthermore, studies on other BCFAs have shown they can modulate the expression of genes involved in lipid synthesis in human fat cells, indicating a regulatory role in lipid homeostasis. mdpi.com The metabolism of related compounds, such as long-chain 2-ynoic acids, has been observed to inhibit the elongation of both saturated and monounsaturated fatty acids. nih.gov

Role in Cellular Signaling Processes

Fatty acids and their derivatives are increasingly recognized not just for their structural and energetic roles, but also as critical signaling molecules. frontiersin.org Databases indicate that 2-methyl-3-pentenoic acid is involved in cellular signaling processes. foodb.cahmdb.ca Free fatty acids can exert their signaling functions by acting as ligands for specific G protein-coupled receptors (GPCRs), known as free fatty acid receptors (FFARs). researchgate.net The activation of these receptors, which depends on the fatty acid's chain length and saturation, can trigger various physiological responses, including the secretion of peptide hormones and the modulation of inflammatory pathways. researchgate.net

Studies on other short-chain fatty acid derivatives (SCFADs) have revealed potent biological activities. For example, specific SCFADs have been shown to stimulate the proliferation of hematopoietic cells and induce the activation of the STAT-5 (Signal Transducer and Activator of Transcription 5) signaling pathway. nih.gov This highlights the potential for fatty acid derivatives to directly influence complex cellular processes like growth and differentiation. nih.gov In pathological contexts, certain lipids, including non-esterified fatty acids, can contribute to cellular injury through aberrant signaling cascades. mayo.edu

Enzymatic Transformations and Modulation of Enzyme Activity

The biosynthesis and transformation of this compound and similar esters are governed by specific enzymatic reactions. Esters are typically formed through the condensation of an acyl-coenzyme A (acyl-CoA) molecule and an alcohol, a reaction catalyzed by acyltransferases or esterases. nih.govnih.gov In yeast, a well-studied model for ester production, enzymes known as alcohol acetyltransferases (AATs) are pivotal in synthesizing acetate (B1210297) esters from acetyl-CoA and higher alcohols (fusel alcohols). sourbeerblog.comthemodernbrewhouse.com

The formation of ethyl esters, such as ethyl this compound, requires ethanol (B145695) and a corresponding acyl-CoA. nih.govescarpmentlabs.com This acyl-CoA is generated through fatty acid metabolism. nih.gov The activity of these ester-synthesizing enzymes is subject to regulation. For instance, high concentrations of unsaturated fatty acids have been shown to inhibit the activity of alcohol acetyltransferase, thereby reducing ester production. themodernbrewhouse.com Beyond biosynthesis, enzymes are also crucial for producing chiral intermediates for related compounds. Evolved ketoreductase enzymes are used in the biocatalytic kinetic resolution of racemic aldehydes to produce specific chiral alcohols, demonstrating the power of enzymatic transformations in fine chemical synthesis. researchgate.net

Table 2: Key Enzymes in Ester Metabolism

| Enzyme Class | Function | Substrates | Products | Regulators |

|---|---|---|---|---|

| Alcohol Acetyltransferase (AAT) | Ester synthesis | Acetyl-CoA, Higher Alcohols | Acetate Esters | Gene expression levels, Temperature, Unsaturated fatty acids (inhibition). nih.govthemodernbrewhouse.com |

| Esterase | Ester synthesis (reverse reaction) or hydrolysis | Acyl-CoA, Alcohol (synthesis); Ester, Water (hydrolysis) | Esters (synthesis); Carboxylic Acid, Alcohol (hydrolysis) | Substrate availability, pH. nih.govsourbeerblog.com |

| Acyl-CoA Synthase | Fatty acid activation | Fatty Acid, CoA, ATP | Acyl-CoA | Cellular metabolic state. nih.gov |

| Ketoreductase | Reduction of aldehydes/ketones | Aldehyde/Ketone, NADPH/NADH | Alcohol | Substrate specificity, Enantioselectivity. researchgate.net |

Bioproduction and Metabolite Profiling in Fermentation Systems

This compound and other fruity esters are natural metabolites produced during microbial fermentation, particularly by yeasts such as Saccharomyces cerevisiae. nih.gov These compounds are key contributors to the flavor and aroma profiles of fermented beverages like beer and wine. nih.gov The bioproduction of these esters is a complex process influenced by several factors, including the genetic makeup of the microbial strain and the fermentation conditions. sourbeerblog.com

Key parameters that control ester formation include the intracellular concentrations of precursors—specifically, alcohols and acyl-CoAs. nih.gov The availability of these precursors is, in turn, dependent on the primary carbon and nitrogen metabolism of the cell. Fermentation conditions such as temperature, oxygen availability, and pitching rate also significantly impact ester profiles. themodernbrewhouse.com For example, higher temperatures generally increase ester production by boosting enzyme activity and yeast growth rates. sourbeerblog.com

Metabolite profiling of fermentation systems is essential for understanding and optimizing the production of specific flavor compounds. In sourdough fermentation, both yeasts and certain species of lactic acid bacteria (LAB) have been shown to produce a range of esters, although production by LAB can be limited by the availability of necessary precursors. nih.gov To overcome challenges like product toxicity, which can limit yields, advanced fermentation strategies are being developed. Two-phase fermentation, where a biocompatible organic solvent is used to continuously extract the product from the aqueous phase, has been successfully employed to increase the final titers of higher alcohols. nih.gov

Based on a comprehensive review of available scientific literature, there is no evidence to suggest that the chemical compound “this compound” is utilized in the field of advanced materials science and polymer chemistry in the capacities outlined in the user's request. Searches for the incorporation of this compound into polymer backbones for biodegradable materials, its use for the enhancement of mechanical strength and thermal stability in polymers, the influence of its derivatives on material properties, or its applications in sol-gel and metal-organic hybrid materials did not yield any relevant research findings.

The primary documented applications of this compound and its corresponding acid, 2-methyl-3-pentenoic acid, are in the fragrance and flavor industries.

Therefore, it is not possible to generate an article on the applications of “this compound” in advanced materials science and polymer chemistry as per the provided outline.

Future Research Directions and Emerging Paradigms

Development of Novel Stereoselective Synthetic Pathways

The stereochemistry of 2-Methyl-3-pentenoate is a critical determinant of its physical, chemical, and biological properties. While classical synthetic methods can produce mixtures of isomers, future research is increasingly focused on the development of novel stereoselective pathways to access specific enantiomers and diastereomers with high purity.

One promising approach involves the use of chiral catalysts in asymmetric hydrogenation or isomerization reactions. For instance, the development of novel homogeneous and heterogeneous catalysts containing chiral ligands could enable the enantioselective reduction of a suitable precursor to afford a specific stereoisomer of this compound. Recent advancements in organocatalysis also present opportunities for the stereoselective synthesis of α,β-unsaturated esters, which could be adapted for this compound. organic-chemistry.orgmdpi.com

Furthermore, kinetically controlled cross-metathesis reactions have emerged as a powerful tool for the synthesis of (Z)-α,β-unsaturated esters with high stereoselectivity. nih.gov The application of this methodology to precursors of this compound could provide a direct and efficient route to the (Z)-isomer, which may be challenging to obtain through other methods. The influence of solvents and additives, such as acetonitrile, has been shown to be critical in achieving high stereoselectivity in these reactions. nih.gov

Future research in this area will likely focus on the design of highly efficient and selective catalysts, the exploration of novel reaction pathways, and the development of scalable processes for the production of stereochemically pure this compound.

| Synthetic Strategy | Potential Catalyst/Reagent | Target Stereoisomer | Reference |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | (R)- or (S)-enantiomers | organic-chemistry.org |

| Organocatalytic Conjugate Addition | Chiral amines or phosphoric acids | Specific diastereomers | mdpi.com |

| Kinetically Controlled Cross-Metathesis | Molybdenum or Ruthenium catalysts | (Z)-isomer | nih.gov |

Exploration of Bio-Inspired Synthetic Routes

The principles of green chemistry are driving the exploration of bio-inspired and biocatalytic routes for the synthesis of valuable chemicals. For this compound, this involves the use of enzymes and whole-cell systems to catalyze its formation from renewable feedstocks.

Lipases and esterases are particularly promising biocatalysts for the synthesis of flavor and fragrance esters. researchgate.netnih.gov These enzymes can catalyze esterification and transesterification reactions under mild conditions with high chemo-, regio-, and enantioselectivity. chemrxiv.orgmdpi.com Future research could focus on screening novel lipases or engineering existing ones to enhance their activity and selectivity towards the synthesis of this compound from bio-derived alcohols and carboxylic acids. The use of whole-cell biocatalysts expressing specific lipases offers a cost-effective and sustainable alternative to purified enzymes. nih.gov

Another avenue of exploration is the use of metabolic engineering to produce this compound or its precursors in microbial hosts. nih.gov By introducing and optimizing heterologous metabolic pathways in organisms like Escherichia coli or Saccharomyces cerevisiae, it may be possible to convert simple sugars or other renewable carbon sources into the target molecule. This approach aligns with the growing trend of using microbial cell factories for the sustainable production of a wide range of chemicals. nih.gov

The development of bio-inspired synthetic routes for this compound holds significant promise for reducing the environmental impact of its production and for accessing novel stereoisomers with unique properties.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A detailed understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing existing processes and designing new ones. Ultrafast spectroscopy techniques, such as transient absorption spectroscopy, offer the ability to probe chemical reactions on the femtosecond to nanosecond timescale, providing invaluable insights into the dynamics of excited states and reactive intermediates. edinst.comoxinst.comavantes.comnih.gov